Methyl o-toluate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

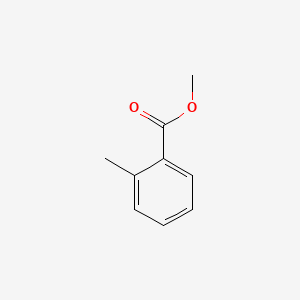

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZECQNFWFVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048208 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-71-4, 25567-11-7 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl o-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl o-toluate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL O-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC8KDB9FUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4) for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl o-toluate (CAS 89-71-4), also known as methyl 2-methylbenzoate, is an aromatic ester of significant interest in organic synthesis.[1][2] Its unique structural features, particularly the ortho-methyl group, impart distinct reactivity and physical properties that make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This guide provides a comprehensive technical overview of this compound, including its synthesis, spectral characterization, and key applications, with a focus on its role in drug development. We will also delve into the underlying chemical principles that govern its reactivity, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic mild, floral, or fruity aroma.[4] It is sparingly soluble in water but miscible with common organic solvents like ethanol and acetone.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 89-71-4 | [1] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 207-208 °C | [4] |

| Melting Point | < -50 °C | |

| Density | 1.073 g/mL at 25 °C | |

| Flash Point | 82 °C | [4] |

| Refractive Index | 1.518-1.520 | [4] |

Synthesis and Purification: The Fischer-Speier Esterification

The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.[4] This is a reversible condensation reaction where the equilibrium is driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[5]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Fischer-Speier Esterification of o-Toluic Acid.

Detailed Laboratory Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Simple distillation apparatus

Procedure:

-

Reaction Setup: In a 100-mL round-bottom flask, dissolve 6.1 g of o-toluic acid in 20 mL of methanol.

-

Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes using a heating mantle.[6]

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of water.

-

Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.

-

Shake the funnel, venting frequently, to extract the this compound into the organic layer.

-

Separate the layers and wash the organic layer with 25 mL of water.

-

Carefully wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).[2][6]

-

Wash the organic layer with 25 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane using a rotary evaporator.

-

-

Purification:

-

Purify the crude this compound by simple distillation under atmospheric pressure.[6] Collect the fraction boiling at approximately 207-208 °C.

-

The "Ortho Effect": A Key to Understanding Reactivity

The presence of the methyl group at the ortho position to the ester functionality in this compound gives rise to the "ortho effect," which significantly influences its chemical properties. This effect is a combination of steric and electronic factors.[7]

-

Steric Hindrance: The ortho-methyl group sterically hinders the approach of nucleophiles to the carbonyl carbon of the ester. This can decrease the rate of hydrolysis compared to its meta and para isomers.[7]

-

Electronic Effects: The methyl group is weakly electron-donating through induction. However, the steric hindrance can also force the ester group out of the plane of the benzene ring, disrupting resonance between the carbonyl group and the aromatic ring. This can influence the reactivity of both the ester and the aromatic ring in various reactions.[7]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following is an overview of its key spectroscopic features.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are consistent with its structure. The proton and carbon environments are distinct, allowing for unambiguous assignment.

¹H NMR (Proton NMR):

-

A singlet for the methyl protons of the ester group (-OCH₃).

-

A singlet for the methyl protons on the aromatic ring (Ar-CH₃).

-

A multiplet system for the four aromatic protons, typically in the downfield region.

¹³C NMR (Carbon NMR):

-

A peak for the carbonyl carbon of the ester group.

-

A peak for the methyl carbon of the ester group.

-

A peak for the methyl carbon on the aromatic ring.

-

Six distinct peaks for the aromatic carbons, with the quaternary carbons appearing at different chemical shifts than the protonated carbons.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H | ~7.2-7.9 | Multiplet | 4H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| Ar-CH₃ | ~2.6 | Singlet | 3H |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C=O | ~168 | Ester carbonyl |

| Aromatic-C | ~125-140 | 6C |

| -OCH₃ | ~52 | Ester methyl |

| Ar-CH₃ | ~22 | Aromatic methyl |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹, characteristic of an aromatic ester.

-

C-O Stretch: A strong absorption band in the region of 1250-1300 cm⁻¹.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺) is expected at m/z = 150.

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): This results in a prominent peak at m/z = 119, corresponding to the o-toluoyl cation.

-

Loss of the methyl group (-CH₃): A peak at m/z = 135.

-

Formation of the tropylium ion: Rearrangement and fragmentation can lead to a peak at m/z = 91, which is characteristic of many toluene derivatives.[8]

Caption: Key Fragmentation Pathways of this compound in EI-MS.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

Synthesis of Doxepin

Doxepin is a tricyclic antidepressant and anxiolytic drug.[3] One synthetic route to Doxepin starts from o-toluic acid, for which this compound is the corresponding methyl ester.[3] The synthesis involves the conversion of the methyl group to a halomethyl group, followed by a series of reactions to build the tricyclic core and introduce the side chain.

Caption: Simplified Synthetic Pathway to Doxepin.

Potential Role in Ketotifen Synthesis

Ketotifen is an antihistamine and mast cell stabilizer used in the treatment of asthma and allergic conjunctivitis.[9] While various synthetic routes exist, this compound can be envisioned as a precursor for constructing the dibenzo[b,e]thiepinone core of Ketotifen, analogous to the Doxepin synthesis. This would involve converting the ester to a thioester and subsequent cyclization reactions.

Other Applications

-

Fragrance and Flavor Industry: Due to its pleasant floral and fruity scent, this compound is used as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[3]

-

Agrochemicals: Derivatives of toluic acids, and by extension their esters, are used as intermediates in the synthesis of herbicides and other crop protection agents.[10][11]

-

Solvents and Coatings: It can be used as a solvent in paints and coatings.[3]

Safety and Handling

This compound is considered a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of applications, most notably in the synthesis of pharmaceuticals and fine chemicals. Its unique reactivity, governed by the "ortho effect," provides both challenges and opportunities for synthetic chemists. A thorough understanding of its properties, synthesis, and spectral characteristics, as outlined in this guide, is essential for its effective application in research and drug development.

References

-

Ortho effect. In Wikipedia. Retrieved from [Link]

- Taft, R. W., Jr. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2733.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (2009). ResearchGate. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- CN105330638A - Method for synthesizing doxepin hydrochloride by utilizing o-toluic acid as raw material. (2016). Google Patents.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof. (2001). Google Patents.

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (2025, May 29). Boosting Crop Yields: The Role of m-Toluic Acid in Agrochemicals. Retrieved from [Link]

-

Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

-

TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2021, October). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PMC. (2023, August 4). Long-Chain Molecules with Agro-Bioactivities and Their Applications. Retrieved from [Link]

-

Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Toluene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. This compound | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. This compound(89-71-4) IR Spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 10. CN112159385A - Synthesis method of demethylated doxepin hydrochloride - Google Patents [patents.google.com]

- 11. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Methyl o-toluate (C₉H₁₀O₂)

This guide provides a comprehensive technical overview of this compound (CAS 89-71-4), a versatile aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical behavior, analytical characterization, and applications, grounding all claims in authoritative scientific sources.

Introduction and Strategic Importance

This compound, systematically named methyl 2-methylbenzoate, is an organic compound with the molecular formula C₉H₁₀O₂.[1][2][3] It presents as a clear, colorless to pale yellow liquid with a distinct floral and fruity aroma.[4][5][6] This characteristic scent has led to its use in the fragrance and flavor industries.[2][5][7] However, its primary value in the scientific and industrial sectors lies in its role as a crucial intermediate and building block in organic synthesis.[2][4][6][8] Its specific molecular architecture—featuring a methyl ester group and an ortho-positioned methyl group on a benzene ring—governs its reactivity and makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][6][8]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and manufacturing. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-methylbenzoate | [1][9] |

| CAS Number | 89-71-4 | [2][10] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [2][6][10] |

| Odor | Floral, fruity, with notes of ylang and grape | [4][5] |

| Boiling Point | 207-208 °C | [4][10] |

| Melting Point | < -50 °C | [4][7] |

| Density | 1.073 g/mL at 25 °C | [4][10] |

| Refractive Index (n20/D) | 1.518 - 1.520 | [2][4] |

| Flash Point | 82 °C | [4][7] |

| Vapor Pressure | 12.9 Pa at 23°C | [4] |

| Water Solubility | Not miscible or difficult to mix | [4][10] |

| LogP | 3.0 at 25°C | [4] |

Synthesis and Manufacturing

The predominant method for both industrial and laboratory synthesis of this compound is the Fischer-Speier esterification of o-toluic acid with methanol.[4][6] This classic reaction is favored for its directness and efficiency, especially when driven to completion.

The Fischer-Speier Esterification Mechanism

Fischer-Speier esterification is an acid-catalyzed acyl substitution reaction.[11][12] The reaction is an equilibrium process that is typically shifted toward the product (ester) by using an excess of the alcohol or by removing the water byproduct.[11][12][13][14]

The mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of o-toluic acid, significantly increasing the electrophilicity of the carbonyl carbon.[12][14]

-

Nucleophilic Attack: The nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[12]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a stable leaving group.

-

Deprotonation: The final deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst.[11]

Caption: Fischer-Speier Esterification of o-Toluic Acid.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluic acid (e.g., 0.1 mol).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 50-100 mL). While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) as the catalyst.

-

Causality Insight: Methanol is used in large excess to shift the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid acts as both a catalyst and a dehydrating agent.

-

-

Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve. Continue adding until effervescence ceases.

-

Self-Validation: This step removes the acid catalyst and any unreacted o-toluic acid, which is deprotonated to its water-soluble sodium salt.

-

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two primary functional groups: the methyl ester and the substituted aromatic ring.

-

Ester Hydrolysis: The ester can be hydrolyzed back to o-toluic acid and methanol under either acidic or basic conditions.[4]

-

Ester Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-methylbenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][10]

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution. The methyl group is an activating, ortho/para-directing group, while the methyl ester group is a deactivating, meta-directing group. The outcome of substitution reactions depends on the reaction conditions and the nature of the electrophile.

-

Side-Chain Halogenation: The benzylic protons of the methyl group on the ring are susceptible to radical halogenation (e.g., with N-bromosuccinimide), leading to the formation of methyl 2-(bromomethyl)benzoate, a highly useful synthetic intermediate.[10]

This compound is a precursor to numerous valuable compounds.[10] For instance, it is a key starting material in the synthesis of 2-(azidomethyl)benzoic acid, a building block in pharmaceuticals.[4][8][9][10]

Caption: Key reaction pathways of this compound.

Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity and purity of this compound, particularly in research and quality control settings.

Spectroscopic Data

The following table summarizes the expected spectral data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.9 ppm, 4H), Ester methyl protons (-OCH₃, singlet, ~3.9 ppm, 3H), Ring methyl protons (-CH₃, singlet, ~2.6 ppm, 3H). |

| ¹³C NMR | Carbonyl carbon (~168 ppm), Aromatic carbons (~125-140 ppm), Ester methyl carbon (~52 ppm), Ring methyl carbon (~22 ppm). |

| IR (Infrared) | Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), sp³ C-H stretch (~2950 cm⁻¹). |

| MS (Mass Spec) | Molecular Ion (M⁺) at m/z = 150. Key fragments at m/z = 119 ([M-OCH₃]⁺) and 91 ([C₇H₇]⁺, tropylium ion).[1] |

Quality Control Protocol via ¹H NMR

Objective: To confirm the identity and assess the purity of a synthesized or purchased batch of this compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Ensure an adequate number of scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0 ppm.

-

Spectral Interpretation (Self-Validation):

-

Identity Confirmation: Compare the obtained spectrum with the expected pattern. Verify the presence of three distinct signal types: a multiplet in the aromatic region, and two singlets in the aliphatic region.

-

Integration Analysis: Integrate the signals. The ratio of the integrals should be approximately 4:3:3, corresponding to the aromatic, ester methyl, and ring methyl protons, respectively.

-

Purity Assessment: Look for impurity peaks. The absence of a broad peak characteristic of a carboxylic acid OH proton confirms complete esterification. The absence of signals corresponding to methanol or residual solvents indicates effective purification. Purity can be quantified by comparing the integral of the product peaks to those of known impurities or the internal standard.

-

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: this compound is a combustible liquid.[15] It is known to cause skin irritation and serious eye irritation.[1][15][16] It may also cause respiratory irritation.[1][15]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid breathing vapors or mist.[15] Keep away from open flames, hot surfaces, and other sources of ignition.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from strong oxidizing agents.[15] Recommended storage temperature is often at room temperature or refrigerated (2-8 °C).[2]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Skin: Wash with plenty of soap and water.[15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]

-

Ingestion: Seek immediate medical assistance.[15]

-

References

- Methyl o-tolu

- Methyl o-tolu

- SAFETY DATA SHEET - Methyl o-tolu

- This compound | Aromatic Compound for Fragrance & Flavor. Ecochem China Manufacturer.

- This compound | C9H10O2 | CID 33094. PubChem - NIH.

- Methyl o-tolu

- CAS 89-71-4 Methyl o-tolu

- Methyl o-Tolu

- Methyl o-tolu

- This compound (CAS 89-71-4): A Chemical Synthesis Essential for Industrial Growth. Article.

- This compound, 99% 100 g. Thermo Scientific Chemicals.

- Methyl o-tolu

- METHYL O-TOLU

- Fischer–Speier esterific

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Fischer Esterific

- Fischer Esterific

Sources

- 1. This compound | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound (89-71-4) for sale [vulcanchem.com]

- 5. ecochemchina.com [ecochemchina.com]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound | 89-71-4 [chemicalbook.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

- 16. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Physical Properties of Methyl o-toluate

Introduction

Methyl o-toluate (CAS No. 89-71-4), systematically named methyl 2-methylbenzoate, is an aromatic ester of significant interest across various scientific and industrial domains. It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals and is valued in the fragrance and flavor industries for its characteristic mild, floral, and fruity aroma.[1] For researchers, drug development professionals, and synthetic chemists, a comprehensive understanding of its physical properties is not merely academic; it is fundamental to its purification, characterization, reaction monitoring, and safe handling.

This guide provides a detailed examination of the essential physical and spectroscopic properties of this compound. Moving beyond a simple datasheet, it delves into the causality behind these properties and presents validated experimental protocols for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These identifiers are crucial for regulatory compliance, literature searches, and unambiguous communication in a scientific context.

Molecular Structure and Identifiers

This compound is a monosubstituted benzene ring bearing two substituents—a methyl group and a methyl ester group—in an ortho (1,2) arrangement. This specific substitution pattern is the primary determinant of its unique chemical reactivity and physical characteristics.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-methylbenzoate | [2][3] |

| CAS Number | 89-71-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |

| Molecular Weight | 150.17 g/mol | [2][4] |

| Synonyms | Methyl 2-toluate, o-Toluic acid methyl ester, Methyl orthotoluate | [1][3][4] |

| InChIKey | WVWZECQNFWFVFW-UHFFFAOYSA-N | [4] |

Macroscopic Physical Properties

At room temperature, this compound presents as a clear, colorless to pale yellow liquid.[1] Its physical state and key properties are summarized below. These values are critical for designing purification processes like distillation, predicting its behavior in different solvents, and ensuring accurate measurements in quantitative analyses.

Table 2: Core Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | Ambient | [1] |

| Odor | Mild, floral, ester-like | Ambient | [1] |

| Boiling Point | 207-208 °C | 1 atm | [1] |

| Melting Point | < -50 °C | 1 atm | [1] |

| Density | 1.073 g/mL | 25 °C | [1] |

| Refractive Index (n_D) | 1.518 - 1.520 | 20 °C | [1] |

| Flash Point | 82 °C (179.6 °F) | Closed Cup | [1] |

| Water Solubility | Not miscible or difficult to mix | Ambient | [1] |

| Organic Solvent Solubility | Miscible with ethanol, acetone | Ambient | [1] |

Section 2: Experimental Determination of Physical Properties

The trustworthiness of a physical constant lies in its reproducible and accurate measurement. This section details the standard laboratory protocols for determining the boiling point, density, and refractive index. The choice of method often depends on the sample volume available and the required precision.

Workflow for Physical Property Determination

The logical flow for characterizing a liquid sample like this compound involves a series of measurements that build upon each other, often starting with non-destructive techniques.

Caption: Standard workflow for physical property characterization.

Protocol: Boiling Point Determination (Microscale Method)

Causality: For valuable or limited-quantity samples, a microscale boiling point determination using a Thiele tube is superior to a full distillation.[5] This method relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is observed precisely at the moment a continuous stream of vapor from a heated sample ceases and the cooling liquid is drawn back into an inverted capillary tube.[6]

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small (e.g., 75x10 mm) test tube.

-

Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed in the oil bath.[5]

-

Observation: Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. Observe the capillary. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[6]

-

Measurement: Once a steady stream of bubbles is observed, remove the heat. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

Validation: For authoritative results, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Protocol: Density Measurement

Causality: Density is an intrinsic property defined as mass per unit volume. For high precision, a pycnometer (or specific gravity bottle) is used. This glassware is calibrated to hold a very precise volume at a specific temperature, allowing for an accurate calculation of density from a simple mass measurement.

Methodology:

-

Instrument Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).

-

Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the capillary stopper, allowing excess liquid to be expelled through the capillary. The liquid level should be at the top of the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for 15-20 minutes to allow the liquid to reach thermal equilibrium.

-

Final Mass Measurement: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it again (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Protocol: Refractive Index Measurement

Causality: The refractive index is a measure of how light bends as it passes through a substance and is highly sensitive to purity.[2] An Abbe refractometer is a standard instrument that measures this property by determining the critical angle of total internal reflection between a prism of high refractive index and the sample.[7] This is a rapid, non-destructive technique requiring only a few drops of sample.

Methodology:

-

Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism temperature is set and stable (typically 20.0 °C). Calibrate the instrument by placing a drop of distilled water on the prism; the reading should be 1.3330. Adjust if necessary.

-

Sample Application: Open the prism assembly. Clean the surfaces of the upper and lower prisms with ethanol or acetone using a soft lens tissue. Apply 2-3 drops of this compound to the surface of the lower prism.

-

Measurement: Close the prism assembly securely. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary (the shadowline).

-

Dispersion Correction: If a colored fringe is visible at the boundary, turn the compensator drum until the boundary becomes a sharp, achromatic line.

-

Reading: Adjust the main knob to center the shadowline precisely on the crosshairs in the eyepiece.

-

Record Value: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken (e.g., n_D²⁰ = 1.519).

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure by probing the interactions of its nuclei and bonds with electromagnetic radiation. For this compound, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry each provide unique and complementary information.

Caption: Key regions of this compound for NMR analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).

-

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~ 7.9 ppm (d, 1H): The aromatic proton at position 6 (ortho to the methyl group) is deshielded by the anisotropic effect of the adjacent carbonyl group.

-

δ ~ 7.2-7.4 ppm (m, 3H): The remaining three aromatic protons on the ring will appear as a complex multiplet in this region.

-

δ ~ 3.91 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group.[8] Its downfield shift is due to the electron-withdrawing effect of the adjacent oxygen atom.

-

δ ~ 2.61 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group attached directly to the aromatic ring (-CH₃).[8]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~ 167 ppm: The carbonyl carbon of the ester group. This is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

δ ~ 125-140 ppm: A set of signals corresponding to the six carbons of the aromatic ring. The exact shifts are influenced by the substituents.

-

δ ~ 52 ppm: The carbon of the methyl ester (-OCH₃) group.

-

δ ~ 22 ppm: The carbon of the methyl group (-CH₃) attached to the ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum is a direct confirmation of the presence of the key ester and aromatic functionalities.

-

Expected Characteristic IR Absorption Bands (liquid film):

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the two methyl groups.

-

~1720 cm⁻¹: A very strong, sharp absorption characteristic of the C=O (carbonyl) stretch of an aromatic ester. This is one of the most diagnostic peaks in the spectrum.[9]

-

~1450-1600 cm⁻¹: A series of absorptions corresponding to C=C stretching vibrations within the aromatic ring.

-

~1250-1300 cm⁻¹: A strong absorption from the C-O stretching of the ester group.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) fragments the molecule and separates the resulting ions by their mass-to-charge (m/z) ratio, providing information about the molecular weight and structural components.

-

Expected Fragmentation Pattern:

-

m/z = 150: The molecular ion peak ([M]⁺), corresponding to the intact molecule, confirming the molecular weight.[3][10]

-

m/z = 119: Loss of a methoxy radical (•OCH₃, 31 Da). This is a common fragmentation pathway for methyl esters.

-

m/z = 106: This is a particularly diagnostic peak for the ortho isomer. The proximity of the methyl group facilitates a rearrangement and subsequent loss of carbon dioxide (CO₂, 44 Da) via the "ortho effect".[7] This peak is significantly more intense for this compound compared to its meta and para isomers, making it a key identifier.[7]

-

m/z = 91: A peak corresponding to the tropylium ion ([C₇H₇]⁺), a common fragment in molecules containing a benzyl-type group, formed after rearrangement.

-

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemicals is paramount. Adherence to proper safety protocols minimizes risk and preserves the integrity of the material.

-

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). It is also a combustible liquid.

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Keep away from open flames, sparks, and other sources of ignition.

-

-

Storage:

-

Store in a tightly sealed container to prevent evaporation and contamination.

-

Keep in a cool, dry, and dark place, away from direct sunlight and heat, which can promote degradation.

-

Segregate from strong oxidizing agents, acids, and bases to prevent incompatible reactions.

-

Conclusion

This guide has detailed the essential physical and spectroscopic properties of this compound from a practical, application-focused perspective. The tabulated data provide quick reference points, while the experimental protocols offer self-validating systems for in-house verification of purity and identity. The spectroscopic analysis, particularly the unique fragmentation pattern in mass spectrometry, highlights the importance of understanding structure-property relationships. For the research scientist or drug development professional, this comprehensive knowledge is the bedrock upon which reliable and reproducible scientific work is built.

References

-

Filo. (2025, October 17). The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoa... [Online]. Available: [Link]

-

SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Online]. Available: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33094, this compound. [Online]. Available: [Link]

-

NIST. Benzoic acid, 2-methyl-, methyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]

-

NIST. N-Methyl-o-toluidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Online]. Available: [Link]

-

NIST. Ethyl o-methylbenzoate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]

-

NIST. Benzoic acid, 4-methyl-, methyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Online]. Available: [Link]

-

chymist.com. Micro Boiling Point Determination. [Online]. Available: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Online]. Available: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Online]. Available: [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Online]. Available: [Link]

-

ACS Publications. (2018, June 7). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. [Online]. Available: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). [Online]. Available: [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Online]. Available: [Link]

-

NIST. Benzoic acid, 2-methyl-, methyl ester - Mass spectrum (electron ionization). In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Online]. Available: [Link]

-

DataCite. Collection of Spectral data SDBS-97. [Online]. Available: [Link]

-

Evergreensino. (2025, July 30). What analytical methods are used to determine O - Toluic Acid? [Online]. Available: [Link]

-

precisionFDA. This compound. [Online]. Available: [Link]

-

PubChemLite. This compound (C9H10O2). [Online]. Available: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 4. GSRS [precision.fda.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 7. The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoa.. [askfilo.com]

- 8. rsc.org [rsc.org]

- 9. What analytical methods are used to determine O - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 10. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl o-Toluate: Boiling Point and Density

Abstract

Methyl o-toluate (CAS No. 89-71-4), also known as methyl 2-methylbenzoate, is an aromatic ester with significant applications as a solvent and as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] A comprehensive understanding of its fundamental physicochemical properties, particularly its boiling point and density, is paramount for its effective use in process design, reaction engineering, quality control, and formulation development. This guide provides an in-depth analysis of these two critical parameters, grounded in established experimental data. We will explore the theoretical underpinnings that govern these properties, present detailed, field-proven protocols for their accurate determination, and summarize key data from authoritative sources to provide a holistic and practical resource for laboratory professionals.

Core Physicochemical and Identity Profile

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a distinct floral or toluene-like aroma, which contributes to its use in the fragrance industry.[1][2][3] The compound is not readily miscible with water but shows good solubility in common organic solvents like ethanol and acetone.[2][4]

Its identity and primary physical constants are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89-71-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Synonyms | Methyl 2-methylbenzoate, o-Toluic acid methyl ester | [2][6] |

| Boiling Point | 207-208 °C at 760 mmHg | [2][3][4][7] |

| Density | 1.073 g/mL at 25 °C | [2][7] |

| Melting Point | < -50 °C | [2][3][4] |

| Flash Point | 82 °C | [2][4][5][7] |

| Refractive Index | 1.518 - 1.520 (at 20 °C) | [1][2][4] |

In-Depth Analysis of Boiling Point

The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[8] For a pure substance like this compound, this occurs at a distinct temperature under constant pressure.

Theoretical Basis and Structural Influence

The boiling point of this compound is governed by the strength of its intermolecular forces. As a polar molecule, it exhibits both London dispersion forces, arising from temporary fluctuations in electron density, and stronger dipole-dipole interactions due to the permanent dipole of the ester group (-C=O). The compound's molecular weight of 150.17 g/mol also contributes to a higher boiling point compared to smaller molecules. The ortho positioning of the methyl group relative to the ester functionality introduces steric considerations that can subtly influence molecular packing and intermolecular interactions compared to its meta and para isomers.

Reported Values and Pressure Dependency

The boiling point of this compound is consistently reported in the range of 206-215 °C. It is critical to note that boiling point is pressure-dependent; a decrease in atmospheric pressure will lower the boiling point.[8][9] Most standard literature values are reported at standard atmospheric pressure (760 mmHg).

This slight variation across sources highlights the importance of precise experimental control and calibration when this value is used as a benchmark for purity or identification.

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a reliable and resource-efficient technique for determining the boiling point of a small liquid sample.[11] The design of the tube facilitates uniform heating of the oil bath via convection, ensuring accurate temperature measurement.

Methodology:

-

Sample Preparation: Secure a small glass vial (e.g., a Durham tube) to a calibrated thermometer using a rubber band. The bottom of the vial should be aligned with the thermometer bulb.

-

Filling: Using a pipette, add approximately 0.5 mL of this compound to the vial.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the vial with its open end submerged in the liquid.[11] This step is crucial as the trapped air within the capillary acts as the indicator.

-

Apparatus Setup: Insert the thermometer assembly into a Thiele tube containing heat-stable mineral oil, ensuring the sample vial is fully submerged below the side-arm junction.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner or hot plate.[11] The causality here is to create a convection current for uniform heat distribution.

-

Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. As the temperature approaches the boiling point, this stream will become rapid and continuous. This indicates that the vapor pressure of the sample exceeds the atmospheric pressure.[11]

-

Observation (Second Stage): Remove the heat source. As the apparatus cools, the bubbling will slow down. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[11] At this instant, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Validation: Record this temperature. For a self-validating system, allow the apparatus to cool further and then re-heat gently to observe a second determination. The results should be within a narrow range (e.g., ±0.5 °C).

Visualization of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination via Thiele Tube.

In-Depth Analysis of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume. It is a critical parameter for mass-to-volume conversions in reagent measurement, process calculations, and for verifying substance purity.

Theoretical Basis and Temperature Influence

The density of a liquid like this compound is determined by its molecular weight and how efficiently its molecules pack together. As an ester with a benzene ring, its structure allows for relatively close packing. Density is highly dependent on temperature; for most liquids, density decreases as temperature increases. This is because the increased kinetic energy causes molecules to move further apart, increasing the volume for a given mass. Therefore, it is imperative to report density with the corresponding temperature of measurement.

Reported Values

The density of this compound is consistently reported around 1.07 g/mL near ambient temperature.

The value of 1.073 g/mL at 25 °C is the most frequently cited and can be considered the standard reference value. The lower value of 1.045 g/cm³ appears less frequently and may represent a measurement at a different temperature or a different grade of the material.

Experimental Protocol for Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is a piece of calibrated glassware that allows for the precise measurement of a liquid's density by determining the mass of a known, fixed volume.

Methodology:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Measure and record its mass on a calibrated analytical balance (m₁).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure no air bubbles are trapped.

-

Measure and record the mass of the pycnometer filled with water (m₂).

-

The mass of the water is (m₂ - m₁). The exact volume of the pycnometer (V) can be calculated using the known density of water at that temperature. V = (m₂ - m₁)/ρ_water.

-

-

Sample Measurement:

-

Empty, clean, and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound, ensuring it has thermally equilibrated to the same temperature as the water (e.g., 25 °C).

-

Measure and record the mass of the pycnometer filled with the sample (m₃).

-

-

Calculation:

-

The mass of the this compound sample is (m₃ - m₁).

-

The density (ρ) of the sample is calculated as: ρ_sample = (m₃ - m₁) / V .

-

-

Validation: To ensure a self-validating system, the procedure should be repeated at least twice to check for consistency and precision in the measurements. The results should agree closely.

Visualization of Density Determination Workflow

Caption: Workflow for Density Determination using a Pycnometer.

References

-

This compound | C9H10O2 | CID 33094. PubChem - NIH. [Link]

-

This compound. LookChem. [Link]

-

This compound. Stenutz. [Link]

-

Determination of Melting points and Boiling points. Learning Space. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Determination of the Melting and Boiling Points of Compounds. YouTube. [Link]

-

Determination of melting and boiling points. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (89-71-4) for sale [vulcanchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 89-71-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 89-71-4 [chemnet.com]

- 7. 89-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. lookchem.com [lookchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | 89-71-4 [chemicalbook.com]

- 13. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Chemical Structure of Methyl 2-methylbenzoate

This guide provides a comprehensive technical overview of Methyl 2-methylbenzoate, a significant aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, structural characteristics, synthesis, and key analytical data, underpinning its relevance in various scientific applications.

Core Chemical Identity and Molecular Architecture

Methyl 2-methylbenzoate, systematically named methyl 2-methylbenzoate under IUPAC nomenclature, is an organic compound classified as a benzoate ester.[1] It is also commonly referred to by its synonyms, including Methyl o-toluate and 2-Methylbenzoic acid methyl ester.[1][2] The compound is unequivocally identified by its CAS Registry Number: 89-71-4.[1][2]

The molecular formula of Methyl 2-methylbenzoate is C₉H₁₀O₂, corresponding to a molecular weight of approximately 150.17 g/mol .[1][3] Structurally, it features a benzene ring substituted with a methyl group and a methyl ester group at the ortho positions (positions 1 and 2, respectively). This ortho-substitution pattern is crucial to its chemical behavior and steric profile.

dot digraph "Methyl_2_methylbenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.6,0!"]; O1 [label="O", pos="-2.9,-1.2!"]; C8 [label="C", pos="-4.2,-1.5!"]; O2 [label="O", pos="-3.5,0.9!"]; C9 [label="C", pos="2.6,0!"];

// Hydrogen nodes H1 [label="H", pos="2.1,2.6!"]; H2 [label="H", pos="0,3.8!"]; H3 [label="H", pos="-2.1,2.6!"]; H4 [label="H", pos="-0.9,-0.3!"]; H5 [label="H", pos="-4.5,-0.5!"]; H6 [label="H", pos="-4.9,-2.1!"]; H7 [label="H", pos="-3.9,-2.5!"]; H8 [label="H", pos="3.2,0.9!"]; H9 [label="H", pos="3.2,-0.9!"]; H10 [label="H", pos="2.3,-0.7!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [style=double]; C7 -- O1; O1 -- C8; C7 -- O2 [style=double]; C2 -- C9;

C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C8 -- H5; C8 -- H6; C8 -- H7; C9 -- H8; C9 -- H9; C9 -- H10;

} केंदot Caption: 2D Chemical Structure of Methyl 2-methylbenzoate.

Table 1: Core Identifiers for Methyl 2-methylbenzoate

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-methylbenzoate | [1] |

| CAS Number | 89-71-4 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1] |

| InChI Key | WVWZECQNFWFVFW-UHFFFAOYSA-N | [3][4][5] |

| Canonical SMILES | COC(=O)c1ccccc1C |

Physicochemical and Spectroscopic Characterization

Methyl 2-methylbenzoate is a colorless liquid at room temperature, exhibiting a characteristic toluene-like odor.[2] Its physical properties are well-documented and are summarized in Table 2.

Table 2: Physicochemical Properties of Methyl 2-methylbenzoate

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 207-208 °C | |

| Density | 1.073 g/mL at 25 °C | |

| Refractive Index | n20/D 1.519 | |

| Solubility | Insoluble in water | [2] |

| Flash Point | 82 °C (closed cup) |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of Methyl 2-methylbenzoate.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene ring. The aromatic protons typically appear as a multiplet in the range of 7.0-8.0 ppm. The singlet for the methyl ester protons is expected around 3.9 ppm, and the singlet for the aromatic methyl group should appear at approximately 2.6 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester group (around 168 ppm), the aromatic carbons (in the 125-140 ppm region), the methoxy carbon (around 52 ppm), and the methyl carbon attached to the ring (around 22 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group, typically observed around 1720 cm⁻¹. Other significant peaks include C-O stretching vibrations and aromatic C-H stretching.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of Methyl 2-methylbenzoate shows a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 119, and the loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 91.[5]

Synthesis Protocol: Fischer Esterification

The most common and direct method for the laboratory synthesis of Methyl 2-methylbenzoate is the Fischer esterification of 2-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[6][7][8] This reversible reaction reaches equilibrium, and the yield can be optimized by using an excess of one reactant (typically methanol) or by removing the water formed during the reaction.[6][9]

Detailed Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask, add 5.0 g of 2-methylbenzoic acid and 25 mL of methanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the flask with swirling to ensure thorough mixing.

-

Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle reflux for 1-2 hours.

-

Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel and allow the layers to separate. Discard the aqueous layer.

-

Neutralization: Wash the organic layer sequentially with 25 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 25 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation to obtain pure Methyl 2-methylbenzoate.

Chemical Reactivity and Applications

The reactivity of Methyl 2-methylbenzoate is centered on the ester functional group and the aromatic ring. The ester is susceptible to nucleophilic acyl substitution, such as hydrolysis back to 2-methylbenzoic acid and methanol, which can be catalyzed by either acid or base. The aromatic ring can undergo electrophilic aromatic substitution reactions. For instance, nitration with a mixture of nitric and sulfuric acids will primarily yield the meta-substituted product due to the deactivating and meta-directing nature of the ester group.

Methyl 2-methylbenzoate has applications as a fragrance ingredient in perfumes and as a flavoring agent.[1] In a research context, it serves as a starting material or intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of 2-(azidomethyl)benzoic acid.

Safety and Handling

Methyl 2-methylbenzoate is a combustible liquid and should be handled with appropriate safety precautions.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is incompatible with strong oxidizing agents and strong bases.[2]

Conclusion

Methyl 2-methylbenzoate is a well-characterized aromatic ester with a defined chemical structure and a range of applications. Its synthesis via Fischer esterification is a standard and reliable method. A thorough understanding of its physicochemical properties, spectroscopic data, and reactivity is essential for its effective and safe use in research and industrial settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. This compound | C9H10O2 | CID 33094. National Center for Biotechnology Information. Available at: [Link]

-

Noor Waleed. Preparation of Methyl Benzoate. College of pharmacy. Available at: [Link]

-

PubChem. Methyl Benzoate | C6H5COOCH3 | CID 7150. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. methyl 2-methyl benzoate. Available at: [Link]

-

Wikipedia. Methyl benzoate. Available at: [Link]

-

SIELC Technologies. Methyl 2-methylbenzoate. Available at: [Link]

-

NIST. Benzoic acid, 2-methyl-, methyl ester. National Institute of Standards and Technology. Available at: [Link]

-

Vibzz Lab. Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. Available at: [Link]

-

Scribd. PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Available at: [Link]

-

Scribd. esterification of benzoic acid to methyl benzoate. Available at: [Link]

Sources

- 1. This compound | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-methylbenzoate(89-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Methyl 2-methylbenzoate | CymitQuimica [cymitquimica.com]

- 4. Methyl 2-methylbenzoate | SIELC Technologies [sielc.com]

- 5. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl o-toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl o-toluate (Methyl 2-methylbenzoate), a key aromatic ester, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in these fields. Spectroscopic analysis provides a fundamental and powerful approach to elucidate the molecular structure and purity of this compound. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a detailed exploration of the spectroscopic data of this compound, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The guide emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations that ensure data integrity and reproducibility.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its spectroscopic characterization.

| Property | Value | Source |

| CAS Number | 89-71-4 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 207-208 °C | [1] |

| Density | 1.073 g/mL at 25 °C | [1] |

I. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the standard procedure for obtaining the FT-IR spectrum of a neat liquid sample like this compound.

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060-3020 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl (CH₃) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1280, ~1120 | C-O Stretch | Ester |

The most prominent peak in the spectrum is the strong absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1600-1480 cm⁻¹ region confirm the aromatic nature of the compound. The C-O stretching vibrations of the ester group are typically observed as two bands in the 1300-1100 cm⁻¹ region.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring NMR Spectra

The following protocol is a generalized procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring protons.